Cas no 10560-13-1 (Diethyl5-nitroisophthalate)
Diethyl5-nitroisophthalate Chemical and Physical Properties
Names and Identifiers
-
- diethyl 5-nitroisophthalate
- 5-NITRO-ISOPHTHALIC ACID DIETHYL ESTER
- 5-nitro-1,3-benzenedicarboxylic acid,diethyl ester
- 5-Nitro-isophthalsaeure-diaethylester
- diethyl 5-nitro-isophthalate
- diethyl-5-nitro-benzene-1,3-dicarboxylate
- Einecs 234-144-2
- 1,3-Benzenedicarboxylicacid, 5-nitro-, diethyl ester (9CI)
- Isophthalic acid, 5-nitro-, diethyl ester(6CI,7CI,8CI)
- 5-Nitro-1,3-benzenedicarboxylic acid diethyl ester
- Diethyl5-nitroisophthalate
- AKOS015888935
- F97818
- 10560-13-1
- DTXSID40909624
- W-108782
- FT-0636740
- NS00051974
- 1,3-Benzenedicarboxylicacid, 5-nitro-, 1,3-diethyl ester
- diethyl 5-nitrobenzene-1,3-dicarboxylate
- DIETHYL-5-NITROISOPHTHALATE
- SCHEMBL8076355
-
- Inchi: 1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3
- InChI Key: PYBFOSCCWZPUSC-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C=C(C(=O)OCC)C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 267.07400
- Monoisotopic Mass: 267.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.4A^2
- XLogP3: 2.2
Experimental Properties
- Color/Form: White or light yellow powder
- Density: 1.272
- Boiling Point: 384.4 °C at 760 mmHg
- Flash Point: 164 °C
- Refractive Index: 1.537
- PSA: 98.42000
- LogP: 2.47140
Diethyl5-nitroisophthalate Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Diethyl5-nitroisophthalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D269230-2.5g |
Diethyl5-nitroisophthalate |
10560-13-1 | 2.5g |
$ 250.00 | 2022-06-05 | ||
| TRC | D269230-5g |
Diethyl5-nitroisophthalate |
10560-13-1 | 5g |
$ 465.00 | 2022-06-05 | ||
| TRC | D269230-10g |
Diethyl5-nitroisophthalate |
10560-13-1 | 10g |
$ 745.00 | 2022-06-05 |
Diethyl5-nitroisophthalate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Diethyl5-nitroisophthalate
Introduction to Diethyl5-nitroisophthalate (CAS No. 10560-13-1)
Diethyl5-nitroisophthalate, with the chemical formula C₁₆H₁₂NO₆ and the CAS number 10560-13-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, a derivative of isophthalic acid, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of Diethyl5-nitroisophthalate features a nitro group at the 5-position of the isophthalic acid backbone, which is flanked by two ethyl ester groups. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of the nitro group enhances its utility in various chemical transformations, including reduction to amino derivatives and further functionalization.
In recent years, Diethyl5-nitroisophthalate has been explored for its role in developing novel pharmaceutical agents. Its nitro-substituted aromatic ring system is particularly interesting for medicinal chemists due to its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and antioxidant properties.
The synthesis of Diethyl5-nitroisophthalate typically involves the nitration of isophthalic acid followed by esterification. This process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process and enhance the scalability of the synthesis.
Recent research has highlighted the potential of Diethyl5-nitroisophthalate in material science applications. Its rigid aromatic structure and ability to form stable complexes with metal ions make it a suitable candidate for designing functional materials. For instance, it has been investigated as a ligand in coordination chemistry, where it forms stable complexes with transition metals, which can be further utilized in catalysis and luminescent materials.
The pharmacological properties of Diethyl5-nitroisophthalate have been extensively studied in preclinical models. Researchers have demonstrated that certain derivatives exhibit significant inhibitory effects on enzymes involved in inflammatory pathways. This has led to its exploration as a lead compound for developing new therapeutic agents targeting chronic inflammatory diseases. Additionally, its interaction with biological targets has been analyzed using computational methods, providing insights into its binding mechanism and potential drug-like properties.
In conclusion, Diethyl5-nitroisophthalate (CAS No. 10560-13-1) is a versatile compound with broad applications in pharmaceuticals and material science. Its unique structural features and reactivity make it a valuable building block for synthetic chemistry. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemical research.
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